molecular formula C18H22BrNO4S B7456708 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide

4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B7456708
M. Wt: 428.3 g/mol
InChI Key: FVZRDCUZZJCRRA-UHFFFAOYSA-N
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Description

4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide typically involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2,6-diethylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The bromine atom and methoxy groups can also contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,6-diethylphenyl)benzamide
  • 4-bromo-2,6-dimethylaniline
  • 4-bromo-N-(4-methoxy-2,6-dimethylphenyl)-1,8-naphthalimide

Uniqueness

4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-bromo-N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO4S/c1-5-12-8-7-9-13(6-2)18(12)20-25(21,22)17-11-15(23-3)14(19)10-16(17)24-4/h7-11,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZRDCUZZJCRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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